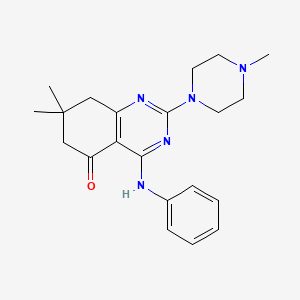

4-anilino-7,7-dimethyl-2-(4-methylpiperazino)-7,8-dihydro-5(6H)-quinazolinone

Description

Properties

IUPAC Name |

4-anilino-7,7-dimethyl-2-(4-methylpiperazin-1-yl)-6,8-dihydroquinazolin-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N5O/c1-21(2)13-16-18(17(27)14-21)19(22-15-7-5-4-6-8-15)24-20(23-16)26-11-9-25(3)10-12-26/h4-8H,9-14H2,1-3H3,(H,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDQRFWBWRMCGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC2=C(C(=O)C1)C(=NC(=N2)N3CCN(CC3)C)NC4=CC=CC=C4)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-anilino-7,7-dimethyl-2-(4-methylpiperazino)-7,8-dihydro-5(6H)-quinazolinone typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Quinazolinone Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.

Introduction of the Anilino Group: This step involves the substitution of an aniline derivative onto the quinazolinone core.

Addition of the Piperazino Group: The piperazino group can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the anilino or piperazino groups.

Reduction: Reduction reactions could target the quinazolinone core or the anilino group.

Substitution: Both nucleophilic and electrophilic substitution reactions are possible, especially at the anilino and piperazino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) might be used.

Substitution: Reagents like alkyl halides for nucleophilic substitution or electrophiles for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities.

Scientific Research Applications

Neuroprotective Applications

The compound has shown promise as a TrkB receptor agonist , which is crucial for neuroprotection and cognitive enhancement. Research indicates that it can promote neurogenesis and exert antidepressant effects. For instance, studies have demonstrated that derivatives of 7,8-dihydroxyflavone (including 4-anilino derivatives) activate TrkB receptors, leading to increased neuronal survival under stress conditions such as glutamate-induced excitotoxicity .

Case Study: Neurogenesis and Antidepressant Effects

In vivo studies involving animal models have shown that administration of this compound leads to significant increases in neurogenesis within the dentate gyrus of the hippocampus. The activation of TrkB receptors by the compound has been linked to enhanced synaptic plasticity and improved cognitive functions. These findings suggest its potential use in treating neurodegenerative diseases and mood disorders.

Cancer Therapeutics

The compound has also been explored for its anticancer properties. Its structural features allow it to interact with various biological targets involved in cancer progression.

Antimicrobial Activity

In addition to its neuroprotective and anticancer properties, 4-anilino-7,7-dimethyl-2-(4-methylpiperazino)-7,8-dihydro-5(6H)-quinazolinone has been evaluated for its antimicrobial effects. Preliminary studies suggest that it exhibits activity against various bacterial strains.

In Vitro Studies

In vitro assessments have indicated that this compound can inhibit the growth of certain pathogens, making it a potential candidate for developing novel antimicrobial agents. The mechanism of action may involve disrupting bacterial cell wall synthesis or interfering with metabolic processes essential for bacterial survival .

Summary of Applications

| Application Area | Mechanism of Action | Potential Benefits |

|---|---|---|

| Neuroprotection | TrkB receptor agonism | Promotes neurogenesis; antidepressant effects |

| Cancer Therapy | Inhibition of tumor growth pathways | Potential anticancer agent |

| Antimicrobial Activity | Disruption of bacterial growth | Novel antimicrobial agent |

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, quinazolinones can interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural differences among related compounds are summarized in Table 1 :

Key Observations :

- The 4-methylpiperazino group offers improved solubility over ethylpiperazino (e.g., in ) due to reduced hydrophobicity, which may enhance bioavailability .

- Anilino vs. Hydroxyphenyl: The anilino group in the target compound enables stronger π-π stacking with aromatic residues in enzymes, whereas hydroxyphenyl derivatives (e.g., ) rely on hydrogen bonding for target engagement .

Pharmacokinetic Considerations

- Solubility: The 4-methylpiperazino group enhances water solubility compared to non-polar analogs like 2-(3-methylanilino) derivatives () .

- Metabolic Stability: 7,7-Dimethyl groups likely slow oxidative metabolism by cytochrome P450 enzymes, extending half-life relative to unsubstituted quinazolinones .

Biological Activity

4-Anilino-7,7-dimethyl-2-(4-methylpiperazino)-7,8-dihydro-5(6H)-quinazolinone is a synthetic compound belonging to the quinazolinone family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Anticonvulsant Activity

Research indicates that quinazolinone derivatives exhibit significant anticonvulsant properties. For instance, compounds related to 4-anilino-7,7-dimethyl-2-(4-methylpiperazino)-7,8-dihydro-5(6H)-quinazolinone have been evaluated using the Maximal Electroshock (MES) method. Findings suggest that certain structural modifications enhance anticonvulsant efficacy compared to standard treatments like diazepam. Notably, the presence of a piperazine moiety appears to influence activity levels positively .

Antitumor Activity

Quinazolinone derivatives have shown promise in cancer research. For example, studies on related compounds have demonstrated their ability to inhibit key signaling pathways in cancer cells, such as the c-Met and VEGFR-2 pathways. These compounds not only exhibited cytotoxic effects but also induced apoptosis in cancer cell lines while showing reduced toxicity in normal cells . The dual inhibition of these pathways suggests a potential for developing targeted cancer therapies.

Antimicrobial Activity

The antimicrobial properties of quinazolinone derivatives have been explored extensively. In vitro assessments have shown that these compounds possess significant antibacterial and antifungal activities. The mechanism typically involves interference with microbial DNA synthesis or cell wall integrity, leading to cell death .

The biological activity of 4-anilino-7,7-dimethyl-2-(4-methylpiperazino)-7,8-dihydro-5(6H)-quinazolinone can be attributed to several mechanisms:

- Receptor Modulation : Some derivatives interact with neurotransmitter receptors (e.g., AMPA receptors), which are crucial for synaptic transmission and neuronal excitability.

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cell proliferation and survival pathways, contributing to its antitumor effects.

- DNA Interaction : Certain quinazolinones can intercalate into DNA or inhibit topoisomerases, disrupting replication and transcription processes in bacterial and cancer cells .

Study 1: Anticonvulsant Efficacy

In a study evaluating various quinazolinone derivatives for anticonvulsant activity, researchers found that modifications at specific positions significantly impacted their efficacy. Compounds with piperazine substitutions showed enhanced activity compared to their non-piperazine counterparts. The study concluded that further optimization could yield more potent anticonvulsants .

Study 2: Antitumor Activity

Another investigation focused on the antitumor effects of 3-substituted quinazoline derivatives against colorectal cancer cell lines. Compounds were assessed for cytotoxicity and apoptosis induction. Results indicated that certain derivatives not only inhibited tumor growth but also exhibited selectivity towards cancer cells over normal fibroblasts .

Data Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 4-anilino-7,7-dimethyl-2-(4-methylpiperazino)-7,8-dihydro-5(6H)-quinazolinone?

- Methodological Answer : The synthesis typically involves cyclocondensation of anthranilic acid derivatives with methyl isothiocyanate to form the quinazolinone core, followed by regioselective functionalization at the C2 position with 4-methylpiperazine. Optimization of reaction conditions (e.g., solvent polarity, temperature) is critical to minimize byproducts. Post-synthetic purification via column chromatography or recrystallization ensures high yield and purity .

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard. Data collection at low temperatures (e.g., 100 K) reduces thermal motion artifacts. SHELX software (SHELXL) refines structural parameters, including hydrogen bonding (e.g., intramolecular N–H⋯O interactions) and dihedral angles between aromatic rings. Non-classical C–H⋯N bonds should be validated using difference Fourier maps .

Q. What preliminary biological screening assays are applicable for this compound?

- Methodological Answer : Initial screening includes:

- Kinase inhibition assays : Measure IC₅₀ values against tyrosine kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ kits.

- Antimicrobial activity : Broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can regioselectivity challenges during C2 functionalization of the quinazolinone core be resolved?

- Methodological Answer : Use directing groups (e.g., nitro or amino substituents) to orient electrophilic substitution. For example, pre-installing a morpholine group at C2 (via Buchwald–Hartwig coupling) enhances steric and electronic control. Computational modeling (DFT) predicts reaction pathways and optimizes regioselectivity .

Q. What advanced spectroscopic techniques validate the compound’s interaction with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) in real-time using immobilized protein targets.

- NMR titration experiments : Monitor chemical shift perturbations (e.g., ¹H-¹⁵N HSQC) to map binding sites.

- Molecular docking (AutoDock Vina) : Validates binding poses against crystallographic protein structures (e.g., PDB 7WZ) .

Q. How are pharmacokinetic (PK) properties optimized for in vivo studies?

- Methodological Answer :

- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyethyl piperazine) to reduce logP, improving solubility.

- Metabolic stability : Microsomal incubation (human liver microsomes) identifies metabolic hotspots; deuterium incorporation at labile sites prolongs half-life.

- Bioavailability : Pharmacokinetic modeling (e.g., GastroPlus) guides formulation strategies (e.g., nanocrystal dispersion) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.